3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione
Description
Chemical Structure and Properties 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione (CAS No. 139927-85-8) is a purine-2,6-dione derivative characterized by a benzyl group at the N3 position and an ethyl group at the N7 position (Figure 1). This structure confers unique physicochemical properties, including moderate lipophilicity due to the aromatic benzyl substituent and enhanced solubility from the ethyl group. The compound’s core purine-2,6-dione scaffold is shared with several therapeutically active molecules, making it a versatile template for drug discovery .
For instance, describes the synthesis of 7-substituted derivatives via nucleophilic displacement or coupling reactions, suggesting that similar strategies could apply to the benzyl-ethyl variant .
Properties
IUPAC Name |
3-benzyl-7-ethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-2-17-9-15-12-11(17)13(19)16-14(20)18(12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPOHOPPWDSWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394968 | |
| Record name | 3-Benzyl-7-ethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672034 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
139927-85-8 | |
| Record name | 3-Benzyl-7-ethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed N-Alkylation
A foundational approach involves the alkylation of xanthine derivatives, leveraging the nucleophilic properties of the purine nitrogen atoms. Fujii et al. (2007) demonstrated that 3,7-dialkylxanthines can be synthesized from 3,7-dialkyladenines through sequential hydrolysis and cyclization. For 3-Benzyl-7-ethyl-xanthine, the process begins with the alkaline hydrolysis of 3,7-dialkyladenines to yield 1-alkyl-4-(alkylamino)-1H-imidazole-5-carboxamides. Subsequent ethoxycarbonylation introduces a carbamate group, which undergoes cyclization under alkaline conditions to form the xanthine skeleton.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrolysis | Aqueous NaOH, 80°C, 6 hr | 85–90 |
| Ethoxycarbonylation | ClCO₂Et, pyridine, 0°C | 70–75 |
| Cyclization | KOH, ethanol, reflux, 12 hr | 60–65 |
This method achieves moderate yields but requires precise control of reaction pH and temperature to avoid side reactions such as over-alkylation.
Direct Alkylation with Benzyl Halides
Alternative strategies employ direct alkylation of 7-ethylxanthine using benzyl bromide in the presence of anhydrous potassium carbonate. The reaction proceeds in polar aprotic solvents like N,N-dimethylformamide (DMF), facilitating the substitution at the N-3 position.
Optimization Insights
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Solvent Selection : DMF outperforms dimethyl sulfoxide (DMSO) due to superior solubility of intermediates.
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Stoichiometry : A 1.2:1 molar ratio of benzyl bromide to xanthine minimizes di-alkylation byproducts.
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Reaction Time : Extended durations (>24 hr) at 60°C improve conversion rates but risk degradation.
Multi-Step Synthesis from Diaminouracil Precursors
Formation of 5,6-Diaminouracil Intermediates
Cyclization of Carbamate Intermediates
Carbamate Formation and Ring Closure
Fujii et al. (2007) further elaborated a route involving carbamate intermediates. Ethoxycarbonyl groups are introduced to imidazole carboxamides, which subsequently cyclize under basic conditions. This method is advantageous for introducing sterically hindered substituents, such as benzyl groups, with minimal steric interference.
Mechanistic Considerations
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The ethoxycarbonyl group acts as a leaving group, facilitating intramolecular attack by the adjacent amine.
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Alkaline conditions deprotonate the amine, enhancing nucleophilicity.
Comparative Analysis of Synthetic Methods
Table 1: Efficiency and Scalability of Preparation Methods
| Method | Overall Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation of Xanthines | 50–60 | 95–98 | Moderate | High |
| Diaminouracil Pathway | 40–50 | 90–93 | Low | Moderate |
| Carbamate Cyclization | 55–65 | 97–99 | High | Moderate |
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Alkylation of Xanthines : Preferred for industrial-scale production due to straightforward protocols and cost-effective reagents.
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Diaminouracil Pathway : Suitable for research settings requiring high functional group tolerance but limited by multi-step complexity.
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Carbamate Cyclization : Offers superior purity and scalability but demands specialized reagents .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine N-oxides.
Reduction: Reduction reactions can convert it to dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors, modulating their signaling pathways and leading to various physiological effects .
Comparison with Similar Compounds
Structural and Functional Insights
BI 1356 (Linagliptin Analog) :
- Structural Features : The but-2-ynyl group at N7 and 4-methyl-quinazolin-2-ylmethyl at C8 enhance binding to DPP-4’s active site.
- Pharmacology : Exhibits superior potency (IC₅₀: 0.6 nM) and a prolonged half-life (>120 hours) compared to sitagliptin (IC₅₀: 18 nM) due to strong hydrophobic interactions and slow dissociation kinetics .
- Clinical Relevance : Approved for diabetes management with reduced cardiovascular risk in long-term use .
L-97-1 (Adenosine Receptor Antagonist): Structural Features: The 4-aminophenyl-ethyl group at N3 and benzyl at N7 confer selectivity for A1 receptors over A2A/A2B subtypes. Pharmacology: Reduces allergic responses in asthma models by inhibiting bronchoconstriction (ED₅₀: 1.2 mg/kg) .
CH-13584 (Antitussive Agent) :
- Structural Features : The 5-methyl-1,2,4-oxadiazole group at N7 enhances blood-brain barrier penetration.
- Pharmacology : Shows antitussive efficacy in citric acid-induced cough models (ED₅₀: 3 mg/kg) without opioid receptor binding or dependence liability .
8-Mercapto Derivatives :
- Functional Role : The mercapto (-SH) group at C8 may act as a reactive site for further functionalization or redox modulation.
Biological Activity
3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione (CAS No. 139927-85-8) is a purine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include a benzyl group at the 3-position and an ethyl group at the 7-position of the purine ring. Its molecular formula is , with a molecular weight of approximately 270.29 g/mol .
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Notably, it has been identified as an inhibitor of human poly(A)-specific ribonuclease, which plays a critical role in RNA metabolism. This inhibition can have significant implications for cancer therapy and other diseases where RNA regulation is crucial .
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
- Enzyme Inhibition : The compound shows potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies indicate that it can inhibit Caf1 activity with an IC50 value of approximately 22.8 μM .
- Anticancer Properties : Preliminary investigations suggest that this compound may exhibit anticancer properties by affecting cell proliferation and apoptosis in cancer cell lines .
- Anti-inflammatory Effects : Ongoing research is exploring its potential therapeutic applications in reducing inflammation, making it a candidate for further studies in inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Methylxanthine | Methyl group at position 3 | Caffeine derivative; stimulant effects |
| 7-Ethylxanthine | Ethyl group at position 7 | Less bioactive than its parent xanthines |
| 1-Methyluric Acid | Methyl group at position 1 | Involved in uric acid metabolism |
| 8-Aminopurine | Amino group at position 8 | Exhibits different biological activities |
The specific combination of substituents on the purine ring in this compound enhances its interaction with biological targets compared to simpler derivatives .
Case Studies and Research Findings
- Inhibition Studies : In a study focusing on the biochemical profiling of purine derivatives, researchers found that substituting the benzyl moiety with smaller groups significantly reduced inhibitory activity against target enzymes . This highlights the importance of the compound's specific structure for maintaining its biological efficacy.
- Therapeutic Applications : A recent exploration into the therapeutic potential of this compound indicated promising results in vitro against various cancer cell lines, suggesting a pathway for future clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
